1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid is a chemical compound characterized by its unique structure and potential applications in scientific research. Its systematic name reflects the presence of a benzyloxycarbonyl group attached to a phenylazetidine backbone, with a carboxylic acid functional group. This compound is identified by the CAS number 1207203-37-9 and has garnered attention for its relevance in organic synthesis and medicinal chemistry.
1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid belongs to the class of carboxylic acids and azetidines, which are often used in pharmaceutical chemistry due to their structural diversity and biological activity. Its classification as an azetidine derivative indicates its potential for use in drug development and organic synthesis .
The synthesis of 1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid typically involves multi-step processes that may include:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity .
The molecular formula of 1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid is , with a molecular weight of approximately 311.33 g/mol. The structure features:
The InChI Key for this compound is provided as a means to uniquely identify its chemical structure: InChI=1S/C18H17NO4/c19-17(20)14-12-16(21)22-15(14)13-10-8-7-9-11(13)18(22)23/h7-11H,12H2,1-6H3,(H,19,20)
.
1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
Technical details such as reaction conditions (temperature, pressure, solvent) significantly influence these transformations .
Relevant data from suppliers indicate that handling precautions should be taken due to skin and eye irritation risks associated with this compound .
1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid finds applications primarily in scientific research:
Its diverse applications highlight the importance of understanding its chemistry for further exploration in various scientific fields .
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3